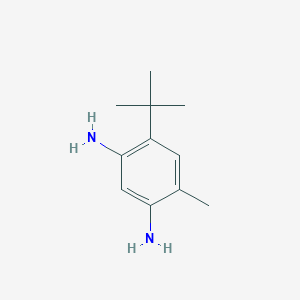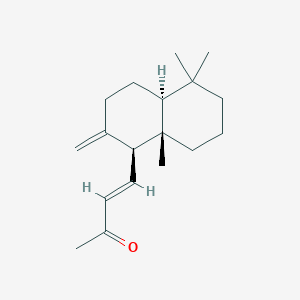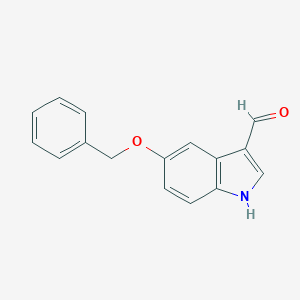
Methyl-6-Methoxy-2-Naphthalinessigsäuremethylester
Übersicht
Beschreibung
Methyl 6-methoxynaphthalene-2-acetate (MNA) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. MNA is a colorless, crystalline solid that is insoluble in water and has a boiling point of 223°C. It is a member of the naphthalene family, a group of aromatic compounds that are widely used in the chemical industry. MNA has been the subject of numerous studies due to its unique properties, which make it a potentially useful tool for a variety of scientific endeavors.
Wissenschaftliche Forschungsanwendungen
Photokatalyse
Methyl-6-Methoxy-2-Naphthalinessigsäuremethylester: wurde in photokatalytischen Prozessen eingesetzt, um die Aktivität von Halbleitermaterialien wie Cu2O-Würfeln zu verbessern. Die Verbindung erhöht, wenn sie an Cu2O-Würfel gebunden ist, deren photokatalytische Aktivität für den Abbau von Methylorange (MO), einem in der Industrie häufig verwendeten Farbstoff, signifikant. Diese Verbesserung ist auf die Modulation der Bandstruktur von Cu2O zurückzuführen, die einen besseren Ladungstransfer ermöglicht und den Ladungstransferwiderstand reduziert .
Katalyse
Es hat Anwendungen in der Katalyse, wo es verwendet werden kann, um die Effizienz katalytischer Prozesse zu verbessern. Zum Beispiel könnte es an der Synthese von mesoporösen molekularen Sieben beteiligt sein, die aufgrund ihrer großen Oberfläche und ihrer einzigartigen Porenstruktur als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt werden .
Safety and Hazards
Zukünftige Richtungen
Future research on “Methyl 6-methoxynaphthalene-2-acetate” could focus on developing new environment-friendly acylation catalysts . Additionally, surface functionalization with conjugated molecules represents a new strategy to activate or enhance photo-induced charge transfer of semiconductor materials .
Wirkmechanismus
Biochemical Pathways
Methyl 6-methoxynaphthalene-2-acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate of naphthalene tome and naproxen, which is used in the synthesis of non-steroidal anti-inflammatory analgesics .
Result of Action
Methyl 6-methoxynaphthalene-2-acetate is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug . It is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid . It may be used in the preparation of fluorogenic aldol sensors .
Eigenschaften
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23981-48-8 | |
| Record name | Methyl 6-methoxy-2-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


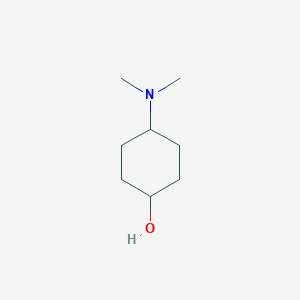
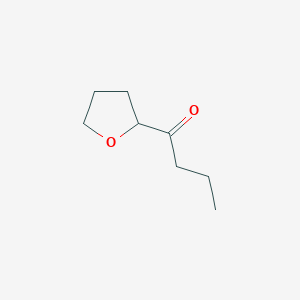
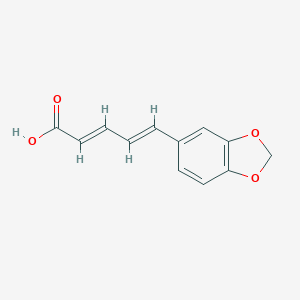
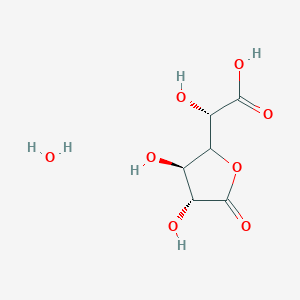

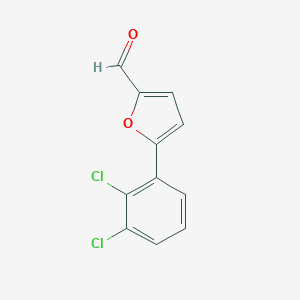
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)


